molecular formula C12H12N2O3 B1527696 Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1344046-00-9

Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1527696
M. Wt: 232.23 g/mol
InChI Key: LCSNENGYBUHMCF-UHFFFAOYSA-N
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Patent
US08546375B2

Procedure details

6A (8.1 g, 32.4 mmol) was dissolved in toluene (200 ml) and pyridine (2.6 mL, 32.4 mmol). Thionyl chloride (9.6 g, 81 mmol) was added and the reaction was refluxed for 8 h. The solvent was evaporated and the residue was partitioned between DCM and aqueous NaHCO3 (sat.). The organic phase was further washed with 0.1 M HCl and aqueous NaHCO3 (sat.), filtered through a phase separator and the solvent was removed by evaporation. There was obtained 7.0 g (93%) of 6B as an off white solid. 1H NMR (400 MHz, CDCl3): δ 1.48 (t, 3H), 2.44 (s, 3H), 4.54 (q, 2H), 7.34 (d, 2H), 8.04 (d, 2H).
Name
6A
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][NH:9][C:10](=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=O)=[CH:4][CH:3]=1.N1C=CC=CC=1.S(Cl)(Cl)=O>C1(C)C=CC=CC=1>[C:2]1([CH3:1])[CH:18]=[CH:17][C:5]([C:6]2[O:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:9][N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
6A
Quantity
8.1 g
Type
reactant
Smiles
CC1=CC=C(C(=O)NNC(C(=O)OCC)=O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
9.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM and aqueous NaHCO3 (sat.)
WASH
Type
WASH
Details
The organic phase was further washed with 0.1 M HCl and aqueous NaHCO3 (sat.)
FILTRATION
Type
FILTRATION
Details
filtered through a phase separator
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=NN=C(O1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.